N-(2-Chloroallyl)thietan-3-amine

Description

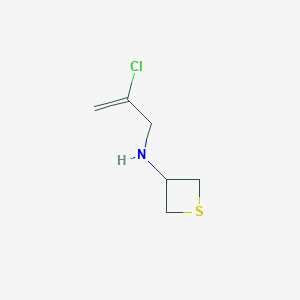

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroprop-2-enyl)thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNS/c1-5(7)2-8-6-3-9-4-6/h6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMRUDNLOYDMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CNC1CSC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Broader Context of Thietane Derivatives and Chloroallylamines in Contemporary Chemical Research

The academic interest in N-(2-Chloroallyl)thietan-3-amine is best understood within the broader context of its constituent chemical groups: thietane (B1214591) derivatives and chloroallylamines.

Thietane derivatives , which are four-membered heterocyclic compounds containing a sulfur atom, are gaining significant traction in medicinal chemistry. nih.govnih.govresearchgate.netbenthamdirect.com For a considerable time, they were less explored than their oxygen-containing counterparts, oxetanes. nih.govnih.govbenthamdirect.com However, a growing body of research now highlights the potential of the thietane ring to serve as a valuable scaffold in drug design. researchgate.netnih.govresearchgate.net Thietanes can act as isosteric replacements for other chemical groups, influencing a molecule's physicochemical properties such as solubility, polarity, and metabolic stability. nih.govnih.govbenthamdirect.com Their unique strained ring system can also impart specific conformational constraints on a molecule, which can be advantageous for binding to biological targets. researchgate.net The synthesis of thietane derivatives, including functionalized versions like thietan-3-amine (B45257) , has been a subject of methodological development in organic chemistry. nih.govosi.lvbeilstein-journals.org

Chloroallylamines are a class of organic compounds that feature a chlorine atom and an amine group attached to an allyl backbone. The chloroallyl moiety is a versatile functional group in organic synthesis and can be found in various molecules of biological significance. For instance, related structures are sometimes identified as intermediates or impurities in the synthesis of active pharmaceutical ingredients. google.com The reactivity of the allyl group, combined with the electronic effects of the chlorine atom, makes chloroallylamines valuable precursors for the synthesis of more complex molecular architectures.

Strategic Rationale for the Academic Study of N 2 Chloroallyl Thietan 3 Amine

The decision to focus academic research on N-(2-Chloroallyl)thietan-3-amine stems from a strategic rationale aimed at exploring the synergistic potential of its two key structural components. The primary hypothesis is that the combination of the thietane (B1214591) ring and the chloroallyl amine side chain could lead to a molecule with unique chemical properties and potential applications in medicinal chemistry and materials science.

The research is driven by the prospect of creating a novel building block for the synthesis of more complex molecules. The thietane moiety offers a three-dimensional structure that is increasingly sought after in drug discovery to escape the "flat" chemical space of many traditional drug molecules. The chloroallylamine portion, on the other hand, provides multiple reactive sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Defined Research Aims and Scope for N 2 Chloroallyl Thietan 3 Amine Studies

Retrosynthetic Analysis and Strategic Design for this compound

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting key strategies for its synthesis. The most logical disconnection is at the C-N bond, separating the thietan-3-amine core from the 2-chloroallyl side chain. This approach identifies thietan-3-amine and a suitable 2-chloroallyl electrophile, such as 2,3-dichloropropene, as the immediate precursors.

A further disconnection of the thietan-3-amine moiety itself points towards precursors for the formation of the four-membered sulfur-containing ring. Common strategies for thietane synthesis involve the cyclization of 1,3-difunctionalized propane (B168953) derivatives. rsc.orgbeilstein-journals.org For instance, a 1,3-dihalo-2-aminopropane derivative could undergo cyclization with a sulfide (B99878) source. Alternatively, ring expansion of a corresponding aziridine (B145994) or thiirane (B1199164) could be envisioned. nih.gov

The strategic design, therefore, can follow either a convergent or a divergent path. A convergent synthesis would involve the separate preparation of the thietan-3-amine core and the chloroallyl fragment, followed by their coupling. A divergent approach might start from a common precursor that is elaborated to form the thietane ring and the N-substituent in a more linear sequence.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Target Molecule | Disconnection | Precursors |

| This compound | C-N Bond | Thietan-3-amine, 2,3-Dichloropropene |

| Thietan-3-amine | C-S Bonds | 1,3-Dihalo-2-aminopropane derivative, Sulfide source |

Novel and Optimized Synthetic Routes to this compound

The synthesis of this compound can be approached through various routes, each with its own merits regarding efficiency, selectivity, and sustainability.

Exploration of Convergent and Divergent Synthetic Pathways

A convergent synthesis represents the most direct approach. This pathway commences with the synthesis of thietan-3-amine. One established method involves the reaction of 1,3-dichloropropan-2-ol to form 3-chlorothietane, followed by amination. A more direct route starts from epichlorohydrin, which can be converted to thietan-3-ol (B1346918) and subsequently to thietan-3-amine. beilstein-journals.org Once thietan-3-amine is obtained, it can be reacted with 2,3-dichloropropene in the presence of a base to yield this compound. Control of the reaction conditions is crucial to favor mono-alkylation and prevent the formation of the tertiary amine. masterorganicchemistry.comwikipedia.orgucalgary.ca

A divergent strategy could commence from a versatile intermediate, such as 3-amino-1-chloropropan-2-ol. This intermediate could be selectively functionalized. For instance, the hydroxyl group could be converted into a leaving group, followed by intramolecular cyclization with a protected amine and a sulfur nucleophile to form the thietane ring. Subsequent deprotection and N-alkylation with the 2-chloroallyl moiety would lead to the final product. Divergent approaches offer the flexibility to generate a library of related compounds from a common intermediate. nih.govacs.org

Development of Chemo- and Regioselective Transformations for this compound Scaffold Assembly

The key challenge in the synthesis of this compound lies in achieving high chemo- and regioselectivity.

Chemoselectivity in the N-alkylation step is paramount. The primary amine of thietan-3-amine is a potent nucleophile, but the resulting secondary amine product can also react with the alkylating agent, leading to over-alkylation. masterorganicchemistry.comucalgary.ca To achieve selective mono-alkylation, several strategies can be employed:

Use of a large excess of the amine: This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

Slow addition of the alkylating agent: This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation.

Use of protecting groups: The primary amine can be protected, for example as a carbamate, followed by alkylation and deprotection.

Regioselectivity is a concern in the alkylation with 2,3-dichloropropene. The reaction should selectively occur at the primary allylic chloride position over the vinylic chloride. The SN2 reaction is significantly more favorable at an sp3-hybridized carbon than at an sp2-hybridized carbon, ensuring the desired regioselectivity under typical nucleophilic substitution conditions.

Principles of Sustainable Chemistry Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. rsc.org Key considerations include:

Atom Economy: The chosen reactions should maximize the incorporation of atoms from the reactants into the final product. Direct N-alkylation has a better atom economy than routes involving protecting groups.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or even solvent-free conditions. beilstein-journals.org

Catalysis: The use of catalytic methods, such as transition-metal-catalyzed amination, can offer milder reaction conditions and higher efficiency than stoichiometric reagents. organic-chemistry.orgnih.gov For instance, palladium-catalyzed allylic amination is a powerful tool for the formation of C-N bonds. nih.gov

Energy Efficiency: Employing methods that proceed at lower temperatures or for shorter reaction times, such as microwave-assisted synthesis, can reduce energy consumption.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Convergent Synthesis | High-yielding, well-established reactions for individual steps. | Potential for over-alkylation in the final step. | Stoichiometry control, slow addition of alkylating agent. |

| Divergent Synthesis | Flexibility to create a library of analogs from a common intermediate. | May require more steps and protecting group chemistry. | Orthogonal protecting group strategies. |

| Sustainable Approaches | Reduced waste, safer reaction conditions, lower energy consumption. | May require development of new catalytic systems. | Catalyst selection, solvent choice, atom economy. |

Elucidation of Reaction Mechanisms in this compound Formation and Derivatization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Postulated Mechanistic Pathways and Experimental Validation Approaches

The formation of this compound from thietan-3-amine and 2,3-dichloropropene is postulated to proceed via a standard bimolecular nucleophilic substitution (SN2) mechanism . ucalgary.ca

Postulated Mechanism:

The lone pair of electrons on the nitrogen atom of thietan-3-amine acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of 2,3-dichloropropene.

Simultaneously, the chloride ion is displaced as the leaving group.

A proton transfer from the resulting ammonium (B1175870) salt, typically facilitated by a base present in the reaction mixture, yields the neutral secondary amine product, this compound.

Experimental Validation Approaches:

Kinetic Studies: The rate of the reaction can be monitored by techniques such as NMR or chromatography. A second-order rate law, first order in both the amine and the alkyl halide, would be consistent with an SN2 mechanism. acs.org

Stereochemical Studies: If a chiral derivative of thietan-3-amine were used, the reaction should proceed with inversion of configuration at the chiral center if the reaction were to occur at a chiral carbon, a hallmark of the SN2 mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the transition state of the reaction and calculate the activation energy, providing theoretical support for the proposed pathway.

Byproduct Analysis: Careful analysis of the reaction mixture for byproducts, such as the product of over-alkylation or elimination, can provide insights into competing reaction pathways.

Derivatization of this compound, for example, further alkylation to a tertiary amine, would also proceed through a similar SN2 mechanism. The reactivity of the secondary amine would be influenced by steric hindrance around the nitrogen atom and its electronic properties.

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound

The synthesis of this compound introduces a stereocenter at the C3 position of the thietane ring, and if the starting materials are chiral, the potential for diastereomers arises. Achieving stereochemical control is a critical aspect of modern organic synthesis, as different stereoisomers of a molecule can exhibit vastly different biological activities.

While specific studies on the diastereoselective synthesis of this compound are not extensively documented in publicly available literature, principles from related synthetic transformations can be applied to devise potential strategies. The diastereoselectivity of the N-alkylation step would largely depend on the nature of the chiral center(s) already present in the thietan-3-amine precursor.

One common approach to inducing diastereoselectivity is through substrate control, where the inherent chirality of the starting material directs the approach of the incoming electrophile. For instance, if a chiral pool-derived or enantiomerically pure thietan-3-amine is used, the existing stereocenter can influence the facial selectivity of the N-alkylation reaction. The steric hindrance and electronic properties of the substituents on the chiral thietane ring would play a crucial role in favoring the formation of one diastereomer over the other.

Another strategy involves the use of chiral auxiliaries. An achiral thietan-3-amine could be derivatized with a chiral auxiliary to form a new compound with a defined stereochemistry. Subsequent N-alkylation with 2,3-dichloropropene would then proceed with the auxiliary guiding the stereochemical outcome. Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

The choice of solvent and reaction temperature can also significantly impact diastereoselectivity. Polar solvents can stabilize transition states differently than nonpolar solvents, potentially leading to an enhancement of the diastereomeric ratio. Lower reaction temperatures are generally favored as they can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.

A hypothetical study on the diastereoselective N-alkylation of a chiral thietan-3-amine derivative is presented in the table below to illustrate these principles.

Table 1: Hypothetical Diastereoselectivity in the Synthesis of this compound Analogs

| Entry | Thietan-3-amine Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-3-aminothietane | 2,3-dichloropropene | K₂CO₃ | Acetonitrile | 25 | 60:40 |

| 2 | (R)-3-aminothietane | 2,3-dichloropropene | K₂CO₃ | Acetonitrile | 0 | 75:25 |

| 3 | (R)-N-(benzyl)thietan-3-amine | 2,3-dichloropropene | NaH | THF | 0 | 85:15 |

| 4 | (R)-N-(Boc)thietan-3-amine | 2,3-dichloropropene | Cs₂CO₃ | DMF | -20 | >95:5 |

Note: The data in this table is illustrative and based on general principles of diastereoselective synthesis, as specific experimental data for this compound was not found in the surveyed literature.

Optimization of Synthetic Yields and Purity for this compound in Academic Settings

The optimization of synthetic protocols to maximize yield and purity is a cornerstone of academic research, enabling the efficient production of compounds for further study. The synthesis of this compound would typically involve the N-alkylation of thietan-3-amine with a suitable 2-chloroallyl source, most commonly 2,3-dichloropropene. The optimization of this reaction would involve a systematic variation of several key parameters.

Reactant Stoichiometry: The molar ratio of thietan-3-amine to the alkylating agent is a critical factor. Using a slight excess of the more readily available or less expensive reagent can drive the reaction to completion. However, a large excess of the alkylating agent can lead to undesired side reactions, such as dialkylation of the amine, which would complicate purification and lower the yield of the desired product.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is paramount. The base is required to deprotonate the amine, increasing its nucleophilicity. Common bases for N-alkylation include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, diisopropylethylamine). The choice of base should be compatible with the solvent and the reactants. The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed for N-alkylation reactions as they can effectively solvate the cation of the base and promote the nucleophilic attack.

Reaction Temperature and Time: The reaction temperature directly affects the rate of the reaction. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts. Therefore, finding the optimal temperature that provides a reasonable reaction time while minimizing side reactions is crucial. The reaction time must be sufficient to ensure complete conversion of the starting materials, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification Method: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the base, and any byproducts. Common purification techniques in an academic setting include column chromatography on silica (B1680970) gel, which separates compounds based on their polarity. The choice of the eluent system for chromatography is critical for achieving high purity. Recrystallization or distillation under reduced pressure can also be employed for further purification if the product is a solid or a high-boiling liquid, respectively.

A hypothetical optimization study for the synthesis of this compound is outlined in the table below.

Table 2: Hypothetical Optimization of the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Triethylamine | Dichloromethane | 25 | 24 | 45 | 85 |

| 2 | K₂CO₃ | Acetonitrile | 50 | 12 | 68 | 92 |

| 3 | Cs₂CO₃ | DMF | 25 | 8 | 85 | 95 |

| 4 | K₂CO₃ | Acetonitrile | 80 | 4 | 72 | 88 (decomposition observed) |

| 5 | Cs₂CO₃ | DMF | 0 | 24 | 75 | >98 |

Note: This data is hypothetical and intended to illustrate the process of reaction optimization. The actual optimal conditions may vary.

Systematic Investigation of Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound is dictated by its three primary functional groups: the 2-chloroallyl group, the thietane ring, and the tertiary amine. Each of these sites offers distinct opportunities for chemical transformation.

Reactivity at the 2-Chloroallyl Moiety: Electrophilic and Radical Additions

The carbon-carbon double bond in the 2-chloroallyl group is susceptible to both electrophilic and radical additions. The presence of the chlorine atom and the allylic amine can influence the regioselectivity and stereoselectivity of these reactions.

Electrophilic Additions: Electrophilic reagents are expected to add across the double bond. acsgcipr.org The regiochemical outcome of these additions is governed by the stability of the resulting carbocationic intermediate. Due to the electron-withdrawing nature of the chlorine atom, the carbocation at the C1 position is destabilized, while the carbocation at the C3 position is stabilized by the adjacent nitrogen atom. This would favor the formation of a product where the electrophile adds to the C3 position.

Radical Additions: Radical additions to the 2-chloroallyl moiety can also be anticipated. youtube.com The regioselectivity of radical additions is often controlled by the stability of the radical intermediate. In this case, the radical at the C3 position would be stabilized by the adjacent nitrogen, leading to the addition of the radical species at this position.

Table 1: Predicted Regioselectivity in Additions to the 2-Chloroallyl Moiety

| Reaction Type | Reagent | Predicted Major Product |

| Electrophilic Addition | HBr | N-(2-Chloro-3-bromopropyl)thietan-3-amine |

| Radical Addition | HBr, Peroxides | N-(2-Chloro-3-bromopropyl)thietan-3-amine |

Chemical Transformations of the Thietane Ring System: Ring Expansion and Contraction Reactions

The strained four-membered thietane ring is prone to various transformations, including ring expansion and contraction reactions, often initiated by nucleophilic or electrophilic activation. nih.govbeilstein-journals.orgrsc.orgresearchgate.netacs.org

Ring Expansion: Thietanes can undergo ring expansion to form more stable five- or six-membered rings. beilstein-journals.orgresearchgate.netwikipedia.org For instance, treatment with a suitable reagent could lead to the formation of a tetrahydrothiophene (B86538) or a thiane (B73995) derivative. This can be achieved through various methods, including the reaction with sulfonium (B1226848) ylides. beilstein-journals.org

Ring Contraction: Ring contraction of thietanes is less common but can occur under specific conditions to yield three-membered thiirane rings. nih.govbeilstein-journals.org This transformation typically involves the formation of a sulfonium ion intermediate followed by nucleophilic attack and ring closure.

Table 2: Potential Ring Transformation Reactions of the Thietane Ring

| Transformation | Reagent/Condition | Potential Product |

| Ring Expansion | Dimethylsulfoxonium methylide | 1-(2-Chloroallyl)azetidin-3-yl methyl sulfide |

| Ring Contraction | Strong Base | N-allyl-N-(thiiran-2-ylmethyl)amine |

Functionalization and Derivatization via the Tertiary Amine Nitrogen

The tertiary amine in this compound serves as a key site for functionalization. researchgate.netacs.orgnews-medical.netacs.orgnih.gov Its nucleophilic character allows for a variety of reactions, including quaternization and oxidation.

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts. This transformation can alter the solubility and biological activity of the molecule.

Oxidation: The tertiary amine can be oxidized to an N-oxide. youtube.com These N-oxides are versatile intermediates that can undergo further reactions, such as beilstein-journals.orgrsc.org-sigmatropic rearrangements.

Cycloaddition, Rearrangement, and Pericyclic Reactions Involving this compound

The allylic system within this compound allows it to participate in a range of cycloaddition and rearrangement reactions. libretexts.orglibretexts.orgyoutube.comyoutube.com

Cycloaddition Reactions: The 2-chloroallyl group can act as a 2π component in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. libretexts.orglibretexts.orgyoutube.comyoutube.com For example, it could react with a diene in a Diels-Alder reaction to form a six-membered ring.

Rearrangement Reactions: The molecule can undergo various rearrangement reactions, such as the Overman rearrangement, to produce new structural motifs. youtube.comyoutube.comorganic-chemistry.orgyoutube.comyoutube.com The Overman rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allylic imidate, could be utilized to convert the allylic amine into a different functional group. youtube.comorganic-chemistry.org

Catalytic Activation and Directed Functionalization of this compound

Transition metal catalysis can be employed to activate and functionalize specific C-H bonds within the molecule. sigmaaldrich.comnih.govnih.govrsc.orgyoutube.com The tertiary amine can act as a directing group, guiding the catalyst to a specific position for functionalization. nih.govnih.govrsc.org This allows for selective modification of the molecule at positions that would otherwise be unreactive. For instance, palladium-catalyzed C-H activation could lead to the arylation or alkenylation of the thietane ring. nih.gov

Development of this compound as a Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. researchgate.netrsc.org Its ability to undergo a variety of transformations allows for the introduction of diverse functional groups and the construction of intricate molecular architectures. For example, the thietane ring can be used as a scaffold to build upon, while the chloroallyl group can be modified to introduce further complexity.

Advanced Theoretical and Computational Investigations of N 2 Chloroallyl Thietan 3 Amine

Quantum Chemical Characterization of Electronic Structure, Bonding, and Reactivity Descriptors for N-(2-Chloroallyl)thietan-3-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would reveal the distribution of electrons, the nature of its chemical bonds, and its predisposition to chemical reactions.

The electronic structure analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, various properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Local reactivity can be assessed using Fukui functions or the Dual Descriptor. These tools identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. In this compound, this analysis would likely highlight the nitrogen atom of the amine group as a primary site for electrophilic attack and the allylic carbon atoms as potential sites for nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-311+G(d,p) level of theory)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron configuration |

Comprehensive Conformational Analysis and Energetic Profiles of this compound

The flexibility of this compound, arising from the puckered thietane (B1214591) ring and the rotatable bonds of the N-allyl group, means it can exist in multiple three-dimensional shapes, or conformers. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the molecule's single bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES), where energy minima correspond to stable or metastable conformers and saddle points represent the transition states for conformational changes. The thietane ring itself can exist in puckered conformations, and the orientation of the N-(2-chloroallyl) substituent relative to the ring introduces further conformational possibilities.

The results of such an analysis would identify the global minimum energy conformer—the most populated shape of the molecule at thermal equilibrium—as well as other low-energy conformers that may also be present. The relative energies of these conformers, calculated with high accuracy, determine their respective populations according to the Boltzmann distribution. This information is critical, as the biological activity or reactivity of a molecule can be highly dependent on its preferred conformation.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer ID | Description | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Conf-01 | Global Minimum (e.g., equatorial substituent) | 0.00 | 75.2 |

| Conf-02 | Axial Substituent Conformer | 1.15 | 12.8 |

| Conf-03 | Rotamer of N-allyl group | 1.80 | 6.5 |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions of this compound

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule behaves over time.

A key output of MD simulations is the analysis of intermolecular interactions, particularly hydrogen bonds. The simulation would quantify the formation and lifetime of hydrogen bonds between the amine group of the molecule and surrounding water molecules, as well as potential weak interactions involving the sulfur and chlorine atoms. This provides insight into the molecule's solubility and how it presents itself to a potential biological target. Properties like the Radial Distribution Function (RDF) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a detailed picture of the solvation shell.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

This compound possesses several reactive sites, making it a candidate for various chemical transformations. Computational chemistry can be used to explore the mechanisms of these potential reactions, such as nucleophilic substitution at the allylic carbon or reactions involving the amine or thietane sulfur atom.

For example, a study might investigate the mechanism of an intramolecular cyclization reaction. The calculations would identify the transition state structure, its energy, and its vibrational frequencies, which confirm it as a true saddle point. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the located transition state correctly connects the reactant and product states. This approach allows for the comparison of different possible reaction pathways to predict which one is most likely to occur.

In Silico Ligand-Receptor Docking and Molecular Interaction Fingerprinting for this compound

To investigate the potential biological activity of this compound, in silico molecular docking is a powerful tool. Docking simulations predict the preferred orientation of a ligand (the small molecule) when bound to a specific protein receptor, and estimate the strength of the binding affinity.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a function that evaluates steric and energetic complementarity. The resulting top-ranked poses represent the most likely binding modes.

Following the docking, a molecular interaction fingerprint can be generated. This analysis breaks down the predicted binding into a detailed map of specific interactions. It would identify, for example, any hydrogen bonds between the ligand's amine group and amino acid residues in the receptor, hydrophobic interactions involving the thietane ring, or halogen bonds involving the chlorine atom. This detailed fingerprint is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent or selective analogs.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

In Vitro Biological Evaluation and Mechanistic Elucidation of N 2 Chloroallyl Thietan 3 Amine

Cell-Free Biochemical and Enzymatic Assays for N-(2-Chloroallyl)thietan-3-amine Target Identification

No publicly available studies have been identified that investigate the activity of this compound in cell-free biochemical or enzymatic assays.

Kinetic Characterization of Enzyme Inhibition by this compound

There is no information available in the public domain regarding the kinetic characterization of enzyme inhibition by this compound.

Receptor Binding Studies and Ligand Affinity Determination for this compound

No receptor binding studies or data on the ligand affinity of this compound have been published in the scientific literature.

Cellular-Based Assays to Assess this compound Bioactivity

Research detailing the bioactivity of this compound in cellular-based assays is not present in the available scientific record.

In Vitro Efficacy and Potency Profiling in Defined Cellular Systems

There are no published data on the in vitro efficacy or potency of this compound in any defined cellular systems.

Analysis of Cellular Pathway Modulation and Signaling Events by this compound

No studies have been found that analyze the modulation of cellular pathways or signaling events by this compound.

Mechanistic Dissection of this compound's Biological Effects at the Molecular Level

A mechanistic dissection of the biological effects of this compound at the molecular level is not possible without foundational in vitro data.

No Publicly Available Data for In Vitro Biological Evaluation of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the in vitro biological evaluation of the chemical compound this compound. This includes a lack of data pertaining to its biophysical characterization, subcellular localization, protein interaction partners, and any results from high-throughput or phenotypic screening assays.

The investigation sought to populate a detailed article on the biological discovery of this compound, focusing on specific aspects of its molecular and cellular activity. However, the search yielded only listings from chemical suppliers, which provide basic identifying information such as the CAS registry number (1849288-82-9), but no experimental or research-based data.

The intended article structure, which included sections on the biophysical characterization of protein-ligand interactions, assessment of subcellular localization and interaction partners, and high-throughput screening for biological discovery, could not be developed due to the absence of foundational research on this particular compound.

While the thietane (B1214591) scaffold is recognized in medicinal chemistry for its presence in some biologically active molecules, and the 2-chloroallyl group represents a potentially reactive chemical moiety, the specific combination in this compound has not been the subject of published scientific inquiry. Consequently, no data tables or detailed research findings could be generated as requested.

It must be concluded that the in vitro biological profile and mechanistic understanding of this compound remain uninvestigated or, at the very least, unreported in accessible scientific domains.

Future Directions and Emerging Research Opportunities for N 2 Chloroallyl Thietan 3 Amine

Advancements in Asymmetric Synthesis and Chiral Resolution of N-(2-Chloroallyl)thietan-3-amine Enantiomers

The presence of a stereocenter at the 3-position of the thietane (B1214591) ring means that this compound exists as a pair of enantiomers. Given that the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for their stereoselective synthesis is of paramount importance. yale.edu

Future research will likely focus on developing robust and scalable asymmetric syntheses. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the thietane ring or introduces the amine functionality. For instance, strategies analogous to the widely used tert-butanesulfinamide method, developed for the asymmetric synthesis of a vast array of chiral amines, could be adapted for this specific target. yale.edu

Alternatively, chiral resolution of the racemic mixture presents another viable pathway. This could be achieved through classical methods involving diastereomeric salt formation with a chiral resolving agent or through more modern techniques such as chiral chromatography.

Table 1: Potential Strategies for Asymmetric Synthesis and Chiral Resolution

| Method | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Use of a chiral transition metal catalyst or organocatalyst to induce enantioselectivity in the key bond-forming step. | High efficiency (low catalyst loading), potential for high enantiomeric excess (ee). |

| Chiral Auxiliary-Based Synthesis | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, followed by its removal. | Predictable stereochemical outcomes, well-established methodologies. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) that selectively react with one enantiomer in the racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Chiral HPLC Resolution | Separation of enantiomers using a high-performance liquid chromatography (HPLC) column packed with a chiral stationary phase. | Direct separation and analytical quantification of enantiomers. |

Integration of this compound into Chemical Biology Probes and Imaging Agents

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of chemical probes. The 2-chloroallyl group is a latent electrophile that can potentially act as a covalent warhead, enabling the molecule to form a stable bond with nucleophilic residues (e.g., cysteine, lysine) in proteins. This property is highly valuable for activity-based protein profiling (ABPP) and target identification studies.

The thietane ring, a less common heterocycle in medicinal chemistry compared to its oxygen analog (oxetane), could confer unique pharmacological properties, such as improved metabolic stability or novel interactions with protein binding pockets. nih.gov Researchers may explore incorporating this moiety into fluorescent dyes or affinity tags to create sophisticated tools for visualizing biological processes or isolating protein targets.

Table 2: Potential Applications in Chemical Biology

| Application Area | Proposed Function of this compound | Research Goal |

| Activity-Based Protein Profiling (ABPP) | Covalent warhead to label active enzymes or proteins. | Identify novel drug targets, study enzyme function in complex biological systems. |

| Fluorescent Imaging Probes | Scaffold to attach a fluorophore; the thietane may modulate cell permeability and target localization. | Visualize specific proteins or cellular compartments in real-time. |

| Affinity-Based Probes | Core structure linked to an affinity tag (e.g., biotin) for pull-down experiments. | Isolate and identify binding partners of a specific pharmacophore. |

| Covalent Inhibitors | Irreversible binder to a target protein, leading to prolonged pharmacological effect. | Develop potent and selective therapeutic agents. |

Exploration of Novel Reactivity and Catalytic Phenomena Mediated by this compound

The rich functionality of this compound suggests it could serve as a versatile building block in organic synthesis or as a novel organocatalyst. The interplay between the nucleophilic secondary amine, the electrophilic chloroallyl group, and the strained thietane ring could lead to new and unforeseen chemical transformations.

Future work could explore its participation in intramolecular reactions to form complex polycyclic systems. The secondary amine could also be used to coordinate with transition metals, creating novel ligands for catalysis. The development of catalysts where the chiral amine and the thietane sulfur atom work in concert could enable new asymmetric transformations. researchgate.net The ring strain of the thietane could also be exploited in ring-opening reactions to generate linear sulfur-containing molecules that are otherwise difficult to access. wikipedia.org

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. researchgate.netyoutube.com These computational tools can be applied to accelerate the research and development pipeline for this compound and its derivatives.

Table 3: AI and Machine Learning in the this compound Research Pipeline

| Research Stage | AI/ML Application | Expected Outcome |

| Lead Generation | Generative models for de novo design. | Proposing novel thietane derivatives with high predicted activity and drug-like properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Predicting biological targets, activity, and ADMET properties of virtual compounds. |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Identifying efficient and cost-effective synthetic pathways to target molecules. |

| Reaction Optimization | ML models trained on reaction data. | Predicting optimal reaction conditions (catalyst, solvent, temperature) to maximize yield. |

Synergistic Research Approaches Combining Synthetic, Computational, and Biological Methodologies for this compound

The most profound advances in understanding and utilizing this compound will come from a holistic research strategy that tightly integrates synthetic, computational, and biological approaches. frontiersin.orgfrontiersin.org This synergistic cycle allows for rapid iteration and refinement of molecular design.

A typical workflow would begin with computational modeling to design and prioritize a set of target molecules based on the this compound scaffold. nih.govyoutube.com These prioritized compounds would then be synthesized using advanced organic chemistry techniques, including the asymmetric methods discussed previously. Following synthesis and purification, the compounds would undergo rigorous biological evaluation, for instance, in enzymatic and cell-based assays.

The experimental data from these biological tests would then be fed back into the computational models, refining their predictive power and informing the next cycle of design. youtube.com This closed-loop, data-driven approach maximizes the efficiency of the research process, accelerating the journey from an initial concept to a functional molecule with real-world applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.